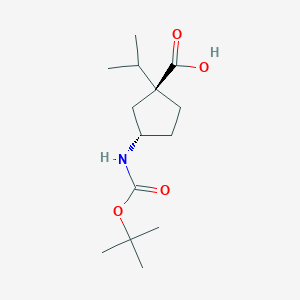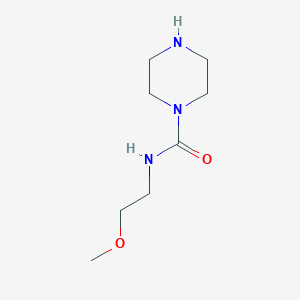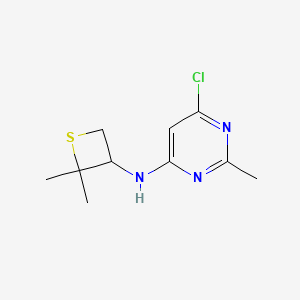
6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dimethylthietan ring, and a methyl group attached to the pyrimidine ring
Méthodes De Préparation
The synthesis of 6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Dimethylthietan Group: The dimethylthietan group can be introduced through a nucleophilic substitution reaction using a suitable thietan derivative.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the thietan ring and formation of corresponding hydrolysis products.
Applications De Recherche Scientifique
6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Comparaison Avec Des Composés Similaires
6-Chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-2-methylpyrimidin-4-amine: Lacks the dimethylthietan group, resulting in different chemical and biological properties.
N-(2,2-Dimethylthietan-3-yl)-2-methylpyrimidin-4-amine:
6-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine: Lacks the methyl group, leading to variations in its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C10H14ClN3S |
|---|---|
Poids moléculaire |
243.76 g/mol |
Nom IUPAC |
6-chloro-N-(2,2-dimethylthietan-3-yl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClN3S/c1-6-12-8(11)4-9(13-6)14-7-5-15-10(7,2)3/h4,7H,5H2,1-3H3,(H,12,13,14) |
Clé InChI |
FKUQUEKEQVSGEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)Cl)NC2CSC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)
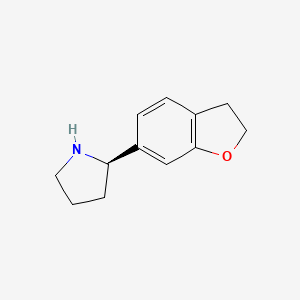

![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
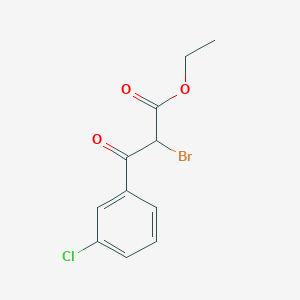
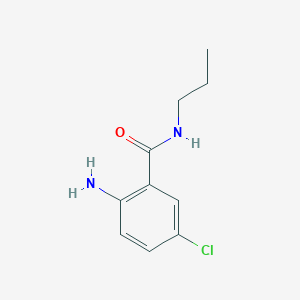
![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)
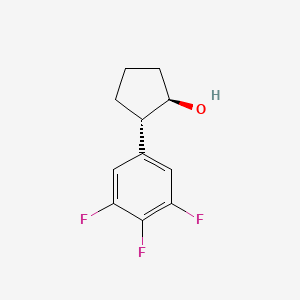
![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
![tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991158.png)

